tert-Butyl (2-hydroxycyclohexyl)carbamate
Overview
Description
tert-Butyl (2-hydroxycyclohexyl)carbamate: is a chemical compound with the molecular formula C11H21NO3 . It is a carbamate derivative, where a tert-butyl group is attached to the nitrogen atom of the carbamate, and a hydroxy group is attached to the cyclohexyl ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-Butyl (2-hydroxycyclohexyl)carbamate typically begins with cyclohexanone and tert-butyl carbamate.
Reaction Steps:
Reaction Conditions: The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods:
- The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of temperature and reaction time .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (2-hydroxycyclohexyl)carbamate can undergo oxidation reactions where the hydroxy group is oxidized to a carbonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (e.g., chloride, bromide) can be used in substitution reactions.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may yield an alcohol or amine derivative .
Scientific Research Applications
Chemistry:
- tert-Butyl (2-hydroxycyclohexyl)carbamate is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology:
- In biological research, this compound is used to study enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine:
- It has potential applications in drug development, particularly as a prodrug that can be activated in the body to release the active compound.
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl (2-hydroxycyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, influencing their activity. The carbamate group can also undergo hydrolysis to release the active compound, which then exerts its effects through various biochemical pathways .
Comparison with Similar Compounds
- tert-Butyl (4-hydroxycyclohexyl)carbamate
- tert-Butyl (2,3-dihydroxypropyl)carbamate
- tert-Butyl carbamate
Comparison:
- tert-Butyl (2-hydroxycyclohexyl)carbamate is unique due to the position of the hydroxy group on the cyclohexyl ring, which influences its reactivity and interaction with other molecules.
- tert-Butyl (4-hydroxycyclohexyl)carbamate has the hydroxy group at a different position, leading to different chemical properties and reactivity.
- tert-Butyl (2,3-dihydroxypropyl)carbamate contains an additional hydroxy group, which can participate in more complex reactions.
- tert-Butyl carbamate lacks the cyclohexyl ring, making it less sterically hindered and more reactive in certain reactions .
Properties
IUPAC Name |
tert-butyl N-(2-hydroxycyclohexyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVROWZPERFUOCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557976 | |
Record name | tert-Butyl (2-hydroxycyclohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30557976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477584-30-8 | |
Record name | tert-Butyl (2-hydroxycyclohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30557976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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